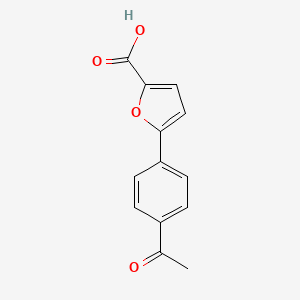

2,6-Dibromoisonicotinaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 2,6-Dibromoisonicotinaldehyde is not directly mentioned in the provided papers. However, the papers do discuss related brominated compounds and their synthesis. For instance, the first paper describes the synthesis of 2,6-dibromodithieno[3,2-b;2',3'-d]thiophene (dibromo-DTT), which is a brominated compound used in the context of dye-sensitized solar cells (DSCs) . The second paper discusses a versatile strategy for synthesizing 2,6-disubstituted dihydropyranones, which, while not the same, shares the dibromo substitution pattern on the aromatic ring . These studies provide insight into the chemical behavior and potential applications of brominated aromatic compounds, which could be extrapolated to this compound.

Synthesis Analysis

The synthesis of brominated compounds such as 2,6-dibromodithieno[3,2-b;2',3'-d]thiophene is achieved through a one-pot synthesis involving bromodecarboxylation . This method could potentially be adapted for the synthesis of this compound by applying similar bromination strategies to the appropriate precursor molecule. The second paper outlines a Smith three-component dithiane linchpin coupling strategy, which is a versatile method that could be used to introduce various substituents at the 2,6-positions of a pyranone ring . Although this method is not directly applicable to the synthesis of this compound, it demonstrates the flexibility of synthetic approaches in achieving disubstitution on a ring system.

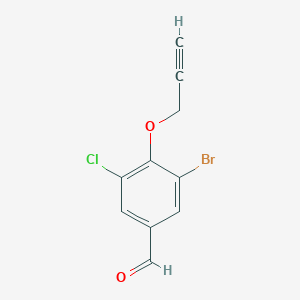

Molecular Structure Analysis

The molecular structure of this compound would consist of a pyridine ring with bromine atoms substituted at the 2 and 6 positions, and an aldehyde group at the nicotinaldehyde position. The papers provided do not directly analyze the molecular structure of this compound, but they do discuss the structures of related brominated compounds. For example, the dibromo-DTT compound mentioned in the first paper has a complex structure with a central dithieno[3,2-b;2',3'-d]thiophene core and bromine atoms at key positions . The analysis of such structures can provide insights into the electronic and steric effects of bromine substituents on aromatic systems.

Chemical Reactions Analysis

The provided papers do not detail chemical reactions specific to this compound. However, the brominated compounds discussed in the papers are used in various chemical reactions. For instance, the dibromo-DTT compound is used as a core for donor-acceptor dye in dye-sensitized solar cells, indicating that the bromine substituents play a role in the electronic properties of the dye . Similarly, the synthesis of 2,6-disubstituted dihydropyranones suggests that the bromine substituents could be involved in further functionalization reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not discussed in the provided papers. However, the properties of brominated aromatic compounds, in general, can be inferred. Bromine atoms are heavy, electron-withdrawing groups that can influence the boiling point, density, and reactivity of the compound. The presence of bromine can also affect the photophysical properties, as seen in the case of the dibromo-DTT dye, which exhibits an energy conversion efficiency of 7.3% in a DSC application . The electronic properties of such compounds are crucial for their potential use in electronic and optoelectronic devices.

科学的研究の応用

1. Bio-Catalyst Design and Enzyme Immobilization

2,6-Dibromoisonicotinaldehyde has applications in bio-catalyst design, particularly in the context of enzyme immobilization. It acts as a powerful crosslinker, interacting with other molecules to form stable enzyme aggregates, which are crucial in developing solid catalysts. This is especially significant for enzymes with a low density of surface reactive groups (Barbosa et al., 2014).

2. Synthesis of Novel Electron Acceptors

The compound is used in the synthesis of novel electron acceptors, such as heteroquinonoid compounds, which are essential in the field of electrical conductivity. Its structural properties facilitate the formation of highly conductive molecular complexes, contributing to advancements in material science (Yui et al., 1989).

3. Coordination Chemistry and Ligand Synthesis

In coordination chemistry, this compound plays a role in synthesizing versatile ligands, like 2,6-bis(pyrazolyl)pyridines. These ligands are used to create luminescent lanthanide compounds for biological sensing and iron complexes with unique thermal and photochemical properties (Halcrow, 2005).

4. Development of Anion Receptors

The chemical is instrumental in developing anion receptors, which have high selectivity for certain anions over others. Such receptors can be applied in nuclear waste remediation, particularly for the selective removal of hydrogensulfate from nitrate-rich waste mixtures (Sessler et al., 2004).

Safety and Hazards

特性

IUPAC Name |

2,6-dibromopyridine-4-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Br2NO/c7-5-1-4(3-10)2-6(8)9-5/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVMDNAWSEWSGDV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1Br)Br)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Br2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70376628 |

Source

|

| Record name | 2,6-dibromopyridine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70376628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.90 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

316800-46-1 |

Source

|

| Record name | 2,6-dibromopyridine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70376628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

acetic acid](/img/structure/B1332885.png)

![3-[(4-Pyridylmethyl)amino]propanenitrile](/img/structure/B1332890.png)

![{[Bis(4-fluorophenyl)methyl]thio}acetic acid](/img/structure/B1332906.png)

![([(3,5-Dimethylisoxazol-4-YL)methyl]thio)acetic acid](/img/structure/B1332908.png)

![N-(1,3-benzodioxol-5-yl)-2-[3-chloro-2-oxo-5-(trifluoromethyl)pyridin-1-yl]acetamide](/img/no-structure.png)